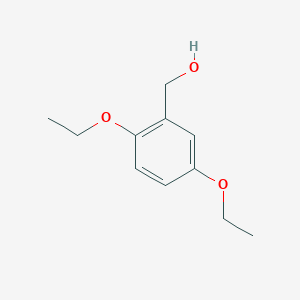

2,5-Diethoxybenzyl alcohol

Descripción

BenchChem offers high-quality 2,5-Diethoxybenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Diethoxybenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2,5-diethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-3-13-10-5-6-11(14-4-2)9(7-10)8-12/h5-7,12H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQDSCGMPBHENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399224 | |

| Record name | 2,5-Diethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351002-98-7 | |

| Record name | 2,5-Diethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural and Functional Profiling of 2,5-Diethoxybenzyl Alcohol: A Whitepaper for Synthetic and Medicinal Chemistry

Executive Summary

In modern synthetic and medicinal chemistry, the strategic selection of highly functionalized aromatic building blocks is critical for developing complex macrocycles and active pharmaceutical ingredients (APIs). 2,5-Diethoxybenzyl alcohol (CAS: 351002-98-7) represents a highly versatile, electron-rich aromatic scaffold. Characterized by a benzylic alcohol moiety and two electron-donating ethoxy groups, this compound serves as a dual-purpose intermediate. It is simultaneously a precursor for complex pharmaceutical derivatives (such as adrenergic agonists and phenethylamines) and a critical monomer in the kinetically controlled synthesis of advanced supramolecular hosts, specifically Pillar[n]arenes.

This technical guide synthesizes empirical data, mechanistic causality, and field-proven experimental protocols to provide a comprehensive roadmap for utilizing 2,5-Diethoxybenzyl alcohol in advanced research workflows.

Chemical Identification and Physicochemical Properties

Understanding the baseline physicochemical properties of 2,5-Diethoxybenzyl alcohol is essential for predicting its behavior in various solvent systems and its partition coefficients during extraction workflows. The presence of the ethoxy groups increases the lipophilicity of the molecule, while the primary hydroxyl group ensures sufficient polarity for solubility in polar aprotic and protic solvents [1].

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | 2,5-Diethoxybenzyl alcohol |

| CAS Registry Number | 351002-98-7 |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 50 – 54 °C |

| Boiling Point | 316.8 ± 27.0 °C (Predicted) |

| Density | 1.064 ± 0.06 g/cm³ (Predicted) |

Structural and Mechanistic Insights

The reactivity of 2,5-Diethoxybenzyl alcohol is governed by the synergistic electronic effects of its substituents:

-

Mesomeric Activation (+M Effect): The oxygen atoms of the ethoxy groups at the 2- and 5-positions donate electron density into the aromatic ring via resonance. This makes the ring highly nucleophilic and susceptible to electrophilic aromatic substitution (EAS).

-

Steric Directing Effects: Because the 1, 2, and 5 positions are sterically occupied, incoming electrophiles are directed exclusively to the 3, 4, or 6 positions, allowing for highly regioselective downstream functionalization.

-

Benzylic Activation: The primary alcohol at the benzylic position is easily activated. Under acidic conditions, the hydroxyl group is protonated and eliminated as water, generating a resonance-stabilized benzylic cation. This cation is the fundamental reactive intermediate for intermolecular condensation reactions [2].

Synthetic Pathways and Protocols

The de novo synthesis of 2,5-Diethoxybenzyl alcohol is most efficiently achieved through the formylation of 1,4-diethoxybenzene, followed by a chemoselective reduction.

Caption: Synthetic workflow of 2,5-Diethoxybenzyl alcohol from 1,4-diethoxybenzene.

Step-by-Step Experimental Protocol: Synthesis and Isolation

Note: This protocol incorporates self-validating checkpoints to ensure high yield and purity, adapted from established macrocycle precursor methodologies [2].

Phase 1: Oxidative Formylation

-

Reagent Assembly: In a dry round-bottom flask, combine 1,4-diethoxybenzene (10 mmol) and paraformaldehyde (100 mmol) in 10 mL of anhydrous acetonitrile.

-

Catalysis: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 20 mmol) and a catalytic amount of concentrated H₂SO₄ (20 mg).

-

Causality Check: DDQ acts as a potent oxidant to drive the formal formylation, while H₂SO₄ provides the acidic environment necessary to generate the active electrophilic formaldehyde species.

-

-

Reaction Execution: Stir the mixture at 80 °C for 5 hours. Monitor the complete consumption of the starting material via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.

-

Workup: Cool the mixture to room temperature. Filter off the resulting precipitate and wash the filter cake with ethyl acetate. Purify the crude filtrate via silica gel column chromatography to isolate pure 2,5-diethoxybenzaldehyde.

Phase 2: Chemoselective Reduction

-

Solubilization: Dissolve the purified 2,5-diethoxybenzaldehyde in 10 mL of anhydrous methanol and cool the flask to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) in portions.

-

Causality Check: NaBH₄ is explicitly chosen over LiAlH₄ because it is a milder reducing agent. It chemoselectively reduces the aldehyde to the benzylic alcohol without risking the cleavage of the aromatic ether linkages or causing over-reduction.

-

-

Quenching: After stirring for 2 hours at room temperature (verify completion via TLC), quench the reaction carefully with distilled water. Extract the aqueous layer with dichloromethane (3 × 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield analytically pure 2,5-Diethoxybenzyl alcohol.

Applications in Advanced Materials and Pharmaceuticals

Supramolecular Chemistry: Pillar[6]arene Synthesis

While Pillar[5]arenes are the thermodynamically favored macrocycles in non-polar solvents, 2,5-Diethoxybenzyl alcohol is uniquely utilized to synthesize the kinetically controlled, larger cavity Pillar[6]arenes when reacted in polar solvents [2].

Caption: Mechanistic pathway for the synthesis of Pillar[6]arenes via benzylic cation intermediates.

Mechanistic Rationale: When 2,5-Diethoxybenzyl alcohol is treated with a Lewis acid (e.g., BF₃·OEt₂) or Brønsted acid (e.g., H₂SO₄) in a polar solvent like acetonitrile, the benzylic alcohol undergoes rapid dehydration to form a benzylic cation. The polar solvent plays a critical dual role: it stabilizes the highly reactive oligomeric cation intermediates and acts as an "external template." This templating effect prevents the macrocycle from contracting into the thermodynamically favored pentamer, thereby trapping the hexameric Pillar[6]arene in high yields (up to 72%) [2].

Pharmaceutical Intermediates

In drug development, 2,5-Diethoxybenzyl alcohol is a highly valued precursor [3]. The benzylic alcohol can be converted into a benzylic halide (via SOCl₂ or PBr₃) or a cyano-derivative, which is subsequently reduced to yield heavily substituted phenethylamines. These scaffolds are foundational in the design of novel α-adrenergic agonists and central nervous system (CNS) modulators, where the lipophilic ethoxy groups enhance blood-brain barrier (BBB) penetration and receptor binding affinity.

References

-

Santra, S., et al. (2015). "Role of polar solvents for the synthesis of pillar[6]arenes." RSC Advances, 5, 104284-104288. The Royal Society of Chemistry. Available at:[Link]

An In-depth Technical Guide to 2,5-Diethoxybenzyl Alcohol for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diethoxybenzyl alcohol, a dialkoxy-substituted aromatic alcohol, is a versatile building block in organic synthesis with growing relevance in medicinal chemistry and materials science. Its structural framework, featuring a reactive benzylic hydroxyl group and two activating ethoxy substituents on the aromatic ring, provides a unique scaffold for the development of complex molecular architectures. This guide offers a comprehensive overview of its chemical identity, synthesis, and potential applications, providing researchers and drug development professionals with the foundational knowledge to leverage this compound in their work. While structurally similar to its more commonly cited analog, 2,5-dimethoxybenzyl alcohol, the diethoxy derivative offers distinct properties that may be advantageous in specific synthetic and pharmacological contexts.

Chemical Identity and Properties

A clear understanding of a compound's fundamental identifiers and physicochemical properties is paramount for its effective use in a research and development setting.

Key Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 351002-98-7 | |

| Molecular Formula | C₁₁H₁₆O₃ | |

| Molecular Weight | 196.24 g/mol | |

| IUPAC Name | (2,5-diethoxyphenyl)methanol | |

| Canonical SMILES | CCOCc1ccc(OCC)cc1 |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 2,5-diethoxybenzyl alcohol are not as widely published as for its dimethoxy counterpart. However, based on its structure and data from analogous compounds, the following properties can be expected:

-

Appearance: Likely a colorless to pale yellow liquid or low-melting solid at room temperature.

-

Solubility: Expected to be soluble in common organic solvents such as methanol, ethanol, tetrahydrofuran (THF), and dichloromethane (DCM). Its solubility in water is expected to be low.

-

Boiling Point & Density: Precise values require experimental determination, but they will be higher than those of the dimethoxy analog due to the larger ethyl groups.

Synthesis of 2,5-Diethoxybenzyl Alcohol

The most direct and common synthetic route to 2,5-diethoxybenzyl alcohol is the selective reduction of its corresponding aldehyde, 2,5-diethoxybenzaldehyde. This transformation is a staple in organic synthesis, valued for its high efficiency and the mild conditions under which it can be performed.

// Node definitions reactant [label="2,5-Diethoxybenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="2,5-Diethoxybenzyl Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Sodium Borohydride (NaBH₄)\nin Methanol (MeOH)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges reactant -> product [label="Reduction"]; reagent -> product [arrowhead=none]; }

Figure 1: Synthesis of 2,5-Diethoxybenzyl Alcohol.

Experimental Protocol: Reduction of 2,5-Diethoxybenzaldehyde with Sodium Borohydride

This protocol is based on well-established procedures for the reduction of aromatic aldehydes using sodium borohydride (NaBH₄) in an alcoholic solvent.[1]

Materials:

-

2,5-Diethoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-diethoxybenzaldehyde (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde).

-

Cooling: Cool the solution in an ice bath to 0 °C with continuous stirring.

-

Addition of NaBH₄: Slowly and portion-wise add sodium borohydride (1.2-1.5 eq) to the stirred solution over 10-15 minutes. It is crucial to maintain the temperature below 10 °C during the addition to control the reaction rate and prevent side reactions. Hydrogen gas evolution is expected, so ensure adequate ventilation.[1]

-

Reaction: After the complete addition of NaBH₄, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the aldehyde spot.

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath and cautiously quench the excess NaBH₄ by slowly adding deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Acidification: Acidify the mixture to a pH of approximately 6-7 with 1 M HCl. This step helps in the hydrolysis of borate esters formed during the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine to remove any remaining inorganic salts.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,5-diethoxybenzyl alcohol.

-

Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Applications in Research and Drug Development

While specific applications of 2,5-diethoxybenzyl alcohol are less documented than its dimethoxy analog, its structural motifs are of significant interest in medicinal chemistry. The principles guiding the use of dialkoxy-substituted benzyl alcohols as synthetic intermediates are directly applicable.

Role as a Versatile Synthetic Intermediate

The true value of 2,5-diethoxybenzyl alcohol lies in its utility as a versatile building block. The primary alcohol functionality serves as a handle for a wide array of chemical transformations:

-

Oxidation: The alcohol can be readily oxidized back to the parent aldehyde, 2,5-diethoxybenzaldehyde, using mild oxidizing agents. This aldehyde is a precursor for various heterocyclic compounds and can undergo condensation reactions.

-

Etherification: The hydroxyl group can be converted into an ether linkage through reactions like the Williamson ether synthesis. This allows for the attachment of diverse molecular fragments.

-

Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of esters, which can be of interest as fragrances, or as prodrugs in pharmaceutical applications.

-

Nucleophilic Substitution: The benzylic alcohol can be converted into a good leaving group (e.g., a tosylate or a halide), making the benzylic position susceptible to nucleophilic substitution reactions.

The two ethoxy groups on the aromatic ring are electron-donating, which activates the ring towards electrophilic aromatic substitution, allowing for further functionalization of the benzene core.

Potential in Medicinal Chemistry

The 2,5-dialkoxyphenyl moiety is a key pharmacophore in a variety of biologically active compounds. For instance, the analogous 2,5-dimethoxyphenyl scaffold is found in compounds targeting central nervous system receptors, such as serotonin 5-HT₂A receptor agonists. The "2C-X" family of phenethylamines, which are potent serotonergic psychedelics, are synthesized from 2,5-dimethoxybenzaldehyde, the direct oxidation product of 2,5-dimethoxybenzyl alcohol.

By extension, 2,5-diethoxybenzyl alcohol serves as a valuable precursor for novel compounds with potential activity at these and other biological targets. The replacement of methoxy with ethoxy groups can influence a molecule's pharmacokinetic and pharmacodynamic properties, including:

-

Lipophilicity: The ethyl groups increase the lipophilicity compared to methyl groups, which can affect membrane permeability, protein binding, and metabolic stability.

-

Metabolic Profile: The ether linkages are sites of metabolism. The difference between an ethoxy and a methoxy group can alter the rate and pathway of metabolic degradation.

-

Receptor Binding: The slightly larger size of the ethoxy groups may alter the binding affinity and selectivity of a compound for its target protein.

Therefore, 2,5-diethoxybenzyl alcohol is a critical starting material for medicinal chemists looking to explore structure-activity relationships and develop new chemical entities with optimized pharmacological profiles.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2,5-diethoxybenzyl alcohol. While a comprehensive, peer-reviewed safety data sheet (SDS) for this specific compound is not widely available, information can be inferred from analogous compounds and general chemical safety principles.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. After handling, wash hands thoroughly with soap and water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Potential Hazards:

-

Irritation: Aromatic alcohols can cause skin and eye irritation upon contact.

-

Toxicity: While specific toxicological data is unavailable, it is prudent to assume the compound may be harmful if swallowed or inhaled in large quantities.

For detailed safety information, it is always recommended to consult the supplier-specific Safety Data Sheet (SDS).

Conclusion

2,5-Diethoxybenzyl alcohol is a valuable and versatile chemical intermediate with significant potential for application in organic synthesis, medicinal chemistry, and materials science. Its straightforward synthesis from the corresponding aldehyde and the reactivity of its functional groups make it an attractive building block for the creation of complex molecules. For drug development professionals, the 2,5-diethoxyphenyl scaffold offers an opportunity to modulate the pharmacological properties of lead compounds, potentially leading to the discovery of novel therapeutics. As research into this and related compounds continues, its utility in advanced scientific applications is expected to grow.

References

-

OrgoSolver. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol. Retrieved from [Link]

Sources

Thermophysical Profiling of 2,5-Diethoxybenzyl Alcohol: A Comprehensive Guide to Melting and Boiling Point Determination

Executive Overview & Chemical Identity

2,5-Diethoxybenzyl alcohol (CAS: 351002-98-7) is a specialized aromatic alcohol widely utilized as a synthetic building block in proteomics research, pharmaceutical development, and advanced materials science[1],[2]. Structurally characterized by an electron-rich diethoxy-substituted benzene ring and a primary benzylic hydroxyl group, the molecule (Molecular Formula: C11H16O3; MW: 196.24 g/mol ) exhibits unique thermophysical properties.

Understanding its precise melting and boiling points is critical for downstream applications, as these metrics dictate the parameters for crystallization, distillation, and thermal storage. This whitepaper synthesizes available empirical data, explains the structural causality behind these properties, and establishes self-validating protocols for rigorous laboratory determination.

Quantitative Thermophysical Data

The following table summarizes the currently established thermophysical data for 2,5-Diethoxybenzyl alcohol.

| Property | Value Range | Methodology | Source |

| Melting Point | 50.0 – 54.0 °C | Experimental | [3] |

| Melting Point | 59.0 – 63.0 °C | Experimental | [2] |

| Boiling Point | 316.8 ± 27.0 °C | Computational Prediction | [3] |

| Density | 1.064 ± 0.06 g/cm³ | Computational Prediction | [3] |

Causality of Data Variance

The observed discrepancy in melting point ranges (50–54 °C vs. 59–63 °C) is a classic indicator of either polymorphic variation or purity differentials [2],[3]. Residual crystallization solvents or unreacted precursors can act as plasticizers, depressing the melting point.

Furthermore, the boiling point of ~316.8 °C is a computational prediction[3]. In practical laboratory settings, subjecting this compound to temperatures exceeding 300 °C at standard atmospheric pressure (760 mmHg) will likely induce thermal decomposition—specifically, the oxidation of the benzylic alcohol or the thermal cleavage of the ethoxy ethers—long before true boiling occurs.

Mechanistic Insights: Structure-Property Relationships

The thermophysical profile of 2,5-Diethoxybenzyl alcohol is governed by two primary molecular forces:

-

Hydrogen Bonding: The primary benzylic hydroxyl (-CH₂OH) forms strong, directional intermolecular hydrogen bonds. This network requires significant thermal energy to disrupt, driving the exceptionally high predicted boiling point (>310 °C) compared to non-hydroxylated analogs.

-

Steric Hindrance & Dispersion Forces: While hydrogen bonding elevates the boiling point, the bulky ethoxy (-OCH₂CH₃) groups at the 2- and 5-positions disrupt optimal crystal lattice packing. This steric interference prevents dense solid-state ordering, resulting in a relatively low melting point (50–63 °C) for a substituted aromatic compound[2],[3].

High-Precision Determination Protocols

To establish trustworthy, self-validating data, researchers must abandon subjective visual capillary methods in favor of thermodynamic profiling.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC provides a self-validating thermodynamic profile, capturing not just the melt onset but the enthalpy of fusion ( ΔHf ), which confirms polymorphic states and detects trace impurities via peak broadening.

-

System Calibration: Calibrate the DSC instrument using a high-purity Indium standard (Known Onset MP: 156.6 °C) to ensure sensor accuracy and validate the thermal resistance of the cell.

-

Sample Preparation: Accurately weigh 2.0–5.0 mg of 2,5-Diethoxybenzyl alcohol into a standard aluminum crucible. Crimp the lid hermetically to prevent premature sublimation or moisture ingress.

-

Thermal Programming: Equilibrate the sample at 25 °C. Program a linear temperature ramp at a rate of 5 °C/min up to 80 °C under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

-

Data Analysis: Identify the primary endothermic peak. The extrapolated onset temperature represents the true thermodynamic melting point, validating the 59–63 °C range for high-purity samples.

Protocol B: Boiling Point Estimation via Vacuum Distillation

Causality: Because the predicted boiling point (316.8 °C) exceeds the thermal stability threshold of the ethoxy ethers, atmospheric boiling point determination is invalid. Vacuum distillation lowers the vapor pressure requirement, allowing for safe phase transition.

-

Apparatus Setup: Assemble a micro-distillation apparatus featuring a short-path condenser. Attach a high-vacuum pump equipped with a calibrated digital Pirani gauge.

-

System Evacuation: Apply a strict, stable vacuum of 10 mmHg (Torr). Verify system integrity (no leak rate).

-

Controlled Heating: Gently heat the round-bottom flask using a silicone oil bath. Monitor the vapor temperature at the distillation head.

-

Nomograph Extrapolation: Record the steady-state boiling temperature at 10 mmHg. Utilize a standard Pressure-Temperature Nomograph or the Clausius-Clapeyron equation to extrapolate the equivalent standard boiling point at 760 mmHg.

Workflow Visualization

The following diagram maps the logical progression of thermophysical validation, ensuring data integrity through sequential purity and stability checks.

Thermophysical validation workflow for 2,5-Diethoxybenzyl alcohol.

References

Sources

pKa values and acidity of 2,5-Diethoxybenzyl alcohol

The Acidity and pKa Dynamics of 2,5-Diethoxybenzyl Alcohol: A Comprehensive Mechanistic and Experimental Guide

As drug development and advanced macromolecular synthesis increasingly rely on precisely tuned electronic properties, understanding the acidity of benzylic systems becomes paramount. 2,5-Diethoxybenzyl alcohol (CAS: 351002-98-7) is a highly specialized building block frequently utilized in the synthesis of complex supramolecular structures, such as pillar[7]arenes[1].

This whitepaper provides an in-depth technical analysis of the structural determinants governing the pKa of 2,5-diethoxybenzyl alcohol, alongside self-validating experimental protocols for accurately quantifying its acidity in a laboratory setting.

To understand the acidity of 2,5-diethoxybenzyl alcohol, we must first establish the baseline of its parent compound. Unsubstituted benzyl alcohol is a weak acid with a well-documented aqueous pKa of approximately 15.40[2]. The deprotonation of this molecule yields a benzyloxide anion.

When ethoxy groups (-OCH₂CH₃) are introduced at the 2 (ortho) and 5 (meta) positions, the electronic landscape of the molecule shifts dramatically. In purely conjugated systems (such as phenols), alkoxy groups act as strong electron donors via resonance (+R effect). However, in benzyl alcohols, the sp³-hybridized methylene spacer (-CH₂-) completely insulates the hydroxyl oxygen from the aromatic π-system.

The Causality of Increased Acidity: Because resonance delocalization is structurally prohibited across the sp³ carbon, the inductive effect (-I) becomes the sole dominant electronic force altering the pKa. Oxygen is highly electronegative; thus, the two ethoxy substituents pull electron density away from the aromatic ring and, subsequently, from the benzylic carbon through the σ-bond framework. This inductive withdrawal stabilizes the negative charge on the resulting alkoxide anion, rendering the proton more labile. Consequently, the predicted pKa of 2,5-diethoxybenzyl alcohol drops to approximately 14.18[3], making it over an order of magnitude more acidic than unsubstituted benzyl alcohol.

Electronic substituent effects governing the deprotonation of 2,5-diethoxybenzyl alcohol.

Quantitative Acidity Data

The following table summarizes the comparative pKa values, illustrating the impact of substituent electronic effects on benzylic acidity[2][3][4].

| Compound | Substituent(s) | Dominant Electronic Effect on -OH | pKa Value (Aqueous) |

| Benzyl alcohol | None | Baseline | 15.40 |

| 2,5-Diethoxybenzyl alcohol | 2,5-Diethoxy | Inductive Withdrawal (-I) | ~14.18 |

| 4-Nitrobenzyl alcohol | 4-Nitro | Strong Inductive Withdrawal (-I) | < 14.00 |

Experimental Methodologies for pKa Determination

Determining the pKa of highly lipophilic compounds like 2,5-diethoxybenzyl alcohol presents a distinct analytical challenge: the compound will precipitate in purely aqueous buffers before a full titration curve can be acquired. To circumvent this, a mixed-solvent potentiometric titration must be employed[4][5].

As a Senior Application Scientist, I mandate that any analytical protocol must be a self-validating system . If we introduce an organic co-solvent (like acetonitrile) to maintain solubility, we inherently alter the dielectric constant of the medium and the junction potential of the pH electrode. To validate the data, we must perform a Yasuda-Shedlovsky extrapolation using a reference standard.

Self-Validating Protocol: Mixed-Solvent Potentiometric Titration

Phase 1: System Calibration & Validation

-

Select a reference compound with a known aqueous pKa structurally similar to the analyte (e.g., unsubstituted benzyl alcohol, pKa 15.40).

-

Prepare four distinct solvent mixtures of Acetonitrile/Water (CH₃CN/H₂O) at 20%, 30%, 40%, and 50% v/v organic ratios.

-

Titrate the reference compound in each solvent mixture to determine its apparent pKa at each ratio.

-

Plot the apparent pKa values against the molar fraction of the co-solvent and extrapolate the linear regression to 0% organic solvent. If the extrapolated y-intercept matches 15.40 (±0.05), the electrode and solvent system are validated.

Phase 2: Analyte Titration

-

Sample Preparation: Dissolve ~10 mg (approx. 0.048 mmol) of 2,5-diethoxybenzyl alcohol in 20 mL of a 50:50 v/v H₂O/CH₃CN mixture[5].

-

Titrant Preparation: Prepare a 0.005 M NaOH solution using the exact same 50:50 v/v H₂O/CH₃CN solvent system to eliminate junction potential discrepancies during addition[5].

-

Execution: Submerge a calibrated glass pH electrode into the vigorously stirring analyte solution. Add the NaOH titrant in precise 0.4 mL increments. Allow the pH reading to stabilize for 30 seconds after each addition before recording the value.

-

Data Acquisition: Continue the titration until the pH plateaus in the highly basic region (pH > 13 in the mixed solvent).

-

Data Analysis: Plot the measured pH against the volume of titrant added. Calculate the first derivative (dpH/dV) to precisely locate the equivalence point. The pH at the half-equivalence point represents the apparent pKa in the 50% mixed solvent.

-

Extrapolation: Repeat Phase 2 at 40%, 30%, and 20% CH₃CN ratios. Plot these apparent pKa values and extrapolate to 0% CH₃CN to derive the absolute aqueous pKa of 2,5-diethoxybenzyl alcohol.

Step-by-step experimental workflow for potentiometric and spectrophotometric pKa determination.

Supplementary Method: UV-Vis Spectrophotometric Verification

If the deprotonation of the benzylic position induces a detectable hyperchromic or bathochromic shift in the aromatic chromophore, UV-Vis spectrophotometry can be run in tandem with the potentiometric titration[4]. By extracting an aliquot after each titrant addition and measuring the absorbance at the isosbestic point and the λ_max of the alkoxide, the Henderson-Hasselbalch equation can be applied to the spectral data to independently verify the potentiometric pKa.

Implications in Advanced Synthesis

The lowered pKa of 2,5-diethoxybenzyl alcohol is not merely an analytical curiosity; it is a critical parameter for synthetic chemists. In the synthesis of 1,4-bis(ethoxy)pillar[7]arenes[1], the increased acidity of the benzylic proton correlates with a more stable benzylic carbocation intermediate during Lewis acid-catalyzed cyclooligomerization. Understanding this precise pKa allows researchers to optimize catalyst loading and solvent polarity, preventing unwanted side reactions and maximizing the yield of the desired supramolecular macrocycle.

Sources

- 1. 1,4-bis(ethoxy)pillar[7]arene - CAS号 1412915-22-0 - 摩熵化学 [molaid.com]

- 2. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent - PMC [pmc.ncbi.nlm.nih.gov]

Topic: A Comparative Analysis of 2,5-Diethoxybenzyl Alcohol and 2,5-Dimethoxybenzyl Alcohol in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of organic synthesis and medicinal chemistry, substituted benzyl alcohols serve as foundational pillars for the construction of complex molecules, acting as versatile building blocks, protecting groups, and linker handles for solid-phase synthesis. Among these, 2,5-dialkoxybenzyl alcohols are of particular interest due to the electronic influence of their alkoxy substituents, which modulates their reactivity and cleavage characteristics. This technical guide provides an in-depth comparative analysis of two key analogues: 2,5-Diethoxybenzyl alcohol and 2,5-Dimethoxybenzyl alcohol. We will dissect their fundamental physicochemical differences, explore their synthesis and reactivity, and critically evaluate their applications, particularly as acid-labile linkers in solid-phase peptide synthesis (SPPS) and as precursors in drug discovery. The core objective is to furnish researchers and drug development professionals with the nuanced understanding required to select the optimal analogue for their specific synthetic strategy, balancing factors of stability, cleavage kinetics, and steric demand.

Introduction: The Strategic Role of 2,5-Dialkoxybenzyl Alcohols

The benzyl group is a cornerstone of synthetic chemistry, prized for its stability and its capacity for selective removal. The introduction of electron-donating alkoxy groups onto the aromatic ring profoundly enhances its utility, particularly in applications requiring the stabilization of a transient positive charge, such as in the formation of a benzylic carbocation. This electronic modulation is the linchpin of their function as acid-labile linkers and protecting groups.

The 2,5-substitution pattern places one alkoxy group ortho and the other meta to the benzylic carbon. The ortho substituent provides significant electronic stabilization through both resonance and inductive effects, while the meta substituent contributes primarily through a weaker inductive effect. This arrangement provides a moderate level of acid lability, creating a versatile tool that is stable enough for multi-step synthetic sequences but cleavable under controlled acidic conditions. The choice between a methoxy (-OCH₃) and an ethoxy (-OC₂H₅) group, while seemingly minor, introduces critical differences in sterics, lipophilicity, and electronic donation that have significant downstream consequences for reaction outcomes and purification efficiency.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The primary structural difference lies in the alkyl portion of the alkoxy groups. The ethoxy group is larger and more lipophilic than the methoxy group. These differences manifest in their bulk physical properties and solubility profiles.

Caption: Chemical structures of 2,5-Dimethoxybenzyl alcohol and 2,5-Diethoxybenzyl alcohol.

| Property | 2,5-Dimethoxybenzyl alcohol | 2,5-Diethoxybenzyl alcohol | Rationale for Difference |

| CAS Number | 33524-31-1[1] | 90791-32-1 | Unique chemical identity. |

| Molecular Formula | C₉H₁₂O₃[1] | C₁₁H₁₆O₃ | Addition of two methylene (-CH₂-) groups. |

| Molecular Weight | 168.19 g/mol [1] | 196.24 g/mol | Increased mass from the two ethyl groups. |

| Appearance | Colorless to light yellow viscous liquid[2][3] | Liquid (Predicted) | Similar core structure. |

| Boiling Point | 122-125 °C @ 1 mmHg[3][4] | Higher (Predicted) | Increased molecular weight and van der Waals forces. |

| Density | ~1.173 g/mL at 25 °C[3][4] | Lower (Predicted) | The increase in volume outpaces the increase in mass. |

| Refractive Index | n20/D ~1.547[3][4] | Similar/Slightly Higher (Predicted) | Dependent on electron density and polarizability. |

| Lipophilicity (XLogP3) | 1.1[5] | ~2.1 (Predicted) | The addition of two ethyl groups significantly increases hydrophobicity. |

| Solubility | Soluble in Chloroform, Methanol[3] | Higher solubility in nonpolar organic solvents (e.g., hexanes, ether). | Increased lipophilicity and hydrocarbon character. |

Synthesis and Reactivity

Synthetic Pathways

Both alcohols are typically synthesized via the reduction of their corresponding benzaldehydes. This transformation is a standard procedure in organic chemistry, often employing mild reducing agents.

Protocol: Synthesis of 2,5-Dimethoxybenzyl alcohol

This protocol is adapted from established literature procedures for the reduction of 2,5-dimethoxybenzaldehyde.[6]

-

1. Reaction Setup: To a stirred suspension of Lithium Aluminum Hydride (LiAlH₄, 1.1 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 2,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Causality: LiAlH₄ is a powerful nucleophilic hydride source, ideal for the complete reduction of aldehydes to primary alcohols. The reaction is performed at 0 °C to control the exothermic nature of the quench.

-

-

2. Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

3. Quenching: Carefully quench the reaction at 0 °C by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ used in grams. This "Fieser workup" generates a granular precipitate of aluminum salts that is easily filtered.

-

Trustworthiness: This specific quenching procedure is a well-validated method that ensures safe destruction of excess hydride and results in an easily manageable solid waste, simplifying purification.

-

-

4. Workup and Purification: Stir the resulting suspension vigorously for 1-3 hours until a white, filterable solid forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or Ethyl Acetate. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel (e.g., using a petroleum ether-EtOAc gradient) to yield 2,5-dimethoxybenzyl alcohol as a viscous liquid.[6]

An analogous procedure starting from 2,5-diethoxybenzaldehyde would be employed for the synthesis of 2,5-diethoxybenzyl alcohol.

Comparative Reactivity

The primary difference in reactivity stems from the electronic and steric properties of the methoxy versus ethoxy groups.

-

Electronic Effects: Both methoxy and ethoxy groups are electron-donating. The ethoxy group is slightly more electron-donating than the methoxy group due to the greater inductive effect of the ethyl group. This leads to a higher electron density in the aromatic ring and, critically, better stabilization of the benzylic carbocation formed during acid-mediated reactions.

-

Steric Effects: The ethoxy group is significantly bulkier than the methoxy group. This increased steric hindrance can influence the approach of reagents to the benzylic alcohol or adjacent positions on the ring, potentially slowing down certain reactions or altering regioselectivity in aromatic substitution reactions.

Core Applications: A Dichotomy of Use

The choice between these two alcohols is most critical when they are used as linker handles in solid-phase synthesis, where their cleavage characteristics are paramount.

The LYNCHPIN Application: Acid-Labile Linkers in Solid-Phase Synthesis

In SPPS, a linker tethers the nascent peptide chain to an insoluble resin support.[7][8] Dialkoxybenzyl alcohol derivatives are frequently used to create "handles" that allow for cleavage of the final product (e.g., a peptide with a C-terminal carboxylic acid) under mildly acidic conditions, leaving acid-labile side-chain protecting groups (like Boc or Trt) intact if desired.[9]

The mechanism hinges on the acid-catalyzed formation of a resonance-stabilized benzylic carbocation. The stability of this intermediate dictates the lability of the linker.

Caption: General workflow for the acid-catalyzed cleavage of a substrate from a benzyl-type linker.

The Critical Difference: Cleavage Kinetics

-

2,5-Dimethoxybenzyl (DMB) Systems: These linkers are moderately acid-labile. They provide good stability during Fmoc-based peptide synthesis, which involves repeated exposure to basic conditions (e.g., piperidine), but are readily cleaved by cocktails containing trifluoroacetic acid (TFA).

-

2,5-Diethoxybenzyl (DEB) Systems: Due to the enhanced electron-donating nature of the ethoxy groups, the DEB system stabilizes the intermediate carbocation more effectively than the DMB system.

Consequence: Linkers derived from 2,5-diethoxybenzyl alcohol are more acid-labile and can be cleaved under milder acidic conditions (e.g., lower concentrations of TFA or using weaker acids like hexafluoroisopropanol (HFIP)) compared to their dimethoxy counterparts.[9]

Practical Implications for Researchers:

-

Orthogonality: The higher lability of DEB linkers offers finer control over orthogonality. A researcher could selectively cleave a DEB-linked peptide from the resin while leaving more robust acid-labile protecting groups (e.g., tBu) on the peptide side chains.[9]

-

Sensitive Substrates: For peptides or small molecules containing acid-sensitive functionalities, the ability to use milder cleavage conditions with a DEB linker can be crucial for preventing degradation and improving final yields.

-

HPLC Purification: Dialkoxybenzyl linkers, when left temporarily on peptide hydrazides, have been shown to improve HPLC peak symmetry and separation efficiency, simplifying purification.[10][11][12] The greater lipophilicity of the DEB group could further enhance this effect in reversed-phase HPLC.

Utility as Synthetic Building Blocks

Both alcohols serve as valuable C9 or C11 synthons in medicinal chemistry. 2,5-Dimethoxybenzyl alcohol, in particular, is a documented precursor in the synthesis of complex natural products and pharmaceuticals.[2][13]

-

Natural Product Synthesis: It has been utilized as a starting reagent in the total synthesis of compounds like daunorubicinone.[4][14]

-

Supramolecular Chemistry: The dimethoxy groups can engage in hydrogen bonding and π-π stacking, making it a useful component in designing host-guest systems and self-assembling molecules.[13] It is also used to prepare pillar[n]arenes.[4][14]

-

Protecting Groups: The 2,5-dimethoxybenzyl group can be used to protect alcohols or carboxylic acids. While not as common as the 2,4- (DMB) or 3,4- (veratryl) isomers, it offers a distinct electronic and steric profile. Some benzyl-type structures can also function as photolabile protecting groups (PPGs), which are removed with light, offering exceptional spatial and temporal control over deprotection.[15][16][17][18]

The choice of the diethoxy analogue in these contexts would be driven by a need to increase the lipophilicity of the final molecule, potentially improving its membrane permeability or altering its pharmacokinetic profile. Conversely, the increased bulk might hinder subsequent synthetic steps.

Deciding Between Analogues: A Senior Scientist's Perspective

The selection process is not arbitrary; it is a strategic decision based on the specific goals of the synthesis.

Caption: Decision tree for selecting between 2,5-diethoxy- and 2,5-dimethoxybenzyl alcohol.

Conclusion

While 2,5-diethoxybenzyl alcohol and 2,5-dimethoxybenzyl alcohol are close structural relatives, their subtle differences are magnified in the context of advanced organic synthesis. 2,5-Dimethoxybenzyl alcohol represents a well-documented, stable, and reliable tool for a variety of applications. In contrast, 2,5-diethoxybenzyl alcohol is a more specialized reagent. Its principal advantage lies in the greater acid lability it imparts to linker systems, enabling cleavage under milder conditions—a critical feature for the synthesis of sensitive biomolecules. Furthermore, its increased lipophilicity provides another lever for medicinal chemists to fine-tune the properties of target compounds. Understanding these distinctions is essential for the rational design of synthetic routes, empowering researchers to optimize for yield, purity, and the preservation of molecular integrity.

References

-

Bloom Tech. (2025, March 21). How Does 2,5-Dimethoxybenzyl Alcohol Function In Organic Synthesis?Link

-

ChemicalBook. 2,5-DIMETHOXYBENZYL ALCOHOL synthesis. Link

-

Wang, P., Lu, W., Devalankar, D. A., & Ding, Z. (2015). Structurally Simple Benzyl-Type Photolabile Protecting Groups for Direct Release of Alcohols and Carboxylic Acids. Organic Letters, 17(9), 2114–2117. Link

-

Sci-Hub. Structurally Simple Benzyl-Type Photolabile Protecting Groups for Direct Release of Alcohols and Carboxylic Acids. Link

-

Bloom Tech. (2025, March 22). How Does 2,5-Dimethoxybenzyl Alcohol Interact With Other Chemicals?Link

-

ACS Publications. (2015, April 16). Structurally Simple Benzyl-Type Photolabile Protecting Groups for Direct Release of Alcohols and Carboxylic Acids. Organic Letters. Link

-

Bochet, C. G. (2001). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, 125-142. Link

-

Fisher Scientific. 2,5-Dimethoxybenzyl alcohol 99. Link

-

Sigma-Aldrich. 2,5-Dimethoxybenzyl alcohol 99. Link

-

Sato, K., et al. (2025, January 6). Removable Dialkoxybenzyl Linker for Enhanced HPLC Purification of Peptide Hydrazides. Organic & Biomolecular Chemistry. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 118495, 2,5-Dimethoxybenzyl alcohol. Link

-

Sigma-Aldrich. 2,5-Dimethoxybenzyl alcohol 99 33524-31-1. Link

-

The Good Scents Company. 2,5-dimethoxybenzyl alcohol, 33524-31-1. Link

-

Wikipedia. Photolabile protecting group. Link

-

Chemdad. 2,5-DIMETHOXYBENZYL ALCOHOL. Link

-

Sigma-Aldrich. 2,5-Dimethoxybenzyl alcohol 99 33524-31-1. Link

-

Fisher Scientific. SAFETY DATA SHEET - 2,5-Dimethoxybenzyl alcohol. Link

-

Royal Society of Chemistry. (2025). Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides. Organic & Biomolecular Chemistry. Link

-

Brask, J., & Albericio, F. (2006). An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. The Journal of Organic Chemistry, 71(5), 2149–2152. Link

-

Molbase. 2,5-Dimethoxybenzyl alcohol - 33524-31-1. Link

-

Llobet, A., & Albericio, F. (2019). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. Chemistry – A European Journal, 25(4), 934-942. Link

-

PrepChem.com. Synthesis of 2,5-dimethoxybenzyl chloride. Link

-

Subirós-Funosas, R., & Albericio, F. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Pharmaceuticals, 16(7), 1016. Link

-

Bofill, R., et al. (2025). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 30(5), 1234. Link

-

ResearchGate. Evaluation of the trityl and dialkoxybenzyl linkers for peptide synthesis. Link

-

NIST. 2,5-Dimethoxybenzyl alcohol. Link

-

Kang, S. S. (2006). A photolabile backbone amide linker for the solid-phase synthesis of cyclic peptides. Purdue University e-Pubs. Link

-

The Vespiary. Synthesis of 2,5-Dimethoxybenzaldehyde. Link

-

RSC Publishing. (1980). 2,5-Dimethoxybenzyl alcohol: a convenient self-indicating standard for the determination of organolithium reagents. Journal of the Chemical Society, Chemical Communications. Link

-

Pentelute, B. L., et al. (2012). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. DSpace@MIT. Link

-

AAPPTEC. Peptide Synthesis Resins. Link

-

Union Pharmpro Co., Ltd. (2025, November 10). 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. Link

-

Google Patents. WO2015028599A1 - Cleavage of synthetic peptides. Link

-

Carl ROTH. 2,5-Dimethoxybenzyl alcohol, 500 g. Link

-

ChemRxiv. Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Link

-

RSC Publishing. (1980). 2,5 -Dimethoxybenzyl Alcohol : a Convenient Self -indicating Standard for the Determination of Organolithium Reagents. Link

-

Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Link

-

Golebiowski, A., & Klopfenstein, S. R. (2002). Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. Current Opinion in Chemical Biology, 6(1), 85-95. Link

Sources

- 1. 2,5-二甲氧基苯甲醇 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. bloomtechz.com [bloomtechz.com]

- 3. 2,5-DIMETHOXYBENZYL ALCOHOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 2,5-Dimethoxybenzyl alcohol 99 33524-31-1 [sigmaaldrich.com]

- 5. 2,5-Dimethoxybenzyl alcohol | C9H12O3 | CID 118495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,5-DIMETHOXYBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. bloomtechz.com [bloomtechz.com]

- 14. 2,5-Dimethoxybenzyl alcohol 99 33524-31-1 [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Sci-Hub. Structurally Simple Benzyl-Type Photolabile Protecting Groups for Direct Release of Alcohols and Carboxylic Acids / Organic Letters, 2015 [sci-hub.box]

- 17. Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 18. Photolabile protecting group - Wikipedia [en.wikipedia.org]

Crystal Structure Analysis of 2,5-Diethoxybenzyl Alcohol: A Technical Guide for Supramolecular Precursors

Executive Summary

As a Senior Application Scientist, I approach the crystallographic analysis of 2,5-Diethoxybenzyl alcohol not merely as a routine structural confirmation, but as a foundational step in supramolecular design. 2,5-Diethoxybenzyl alcohol (CAS 351002-98-7) is a highly versatile biochemical precursor ()[1], frequently synthesized via the reduction of 2,5-diethoxybenzaldehyde ()[2]. In modern materials science, it serves as a critical monomer for the acid-catalyzed Friedel-Crafts synthesis of pillar[6]arenes ()[3].

Understanding its single-crystal structure is paramount. The precise spatial orientation of the ethoxy groups and the hydrogen-bonding capability of the benzyl alcohol moiety dictate the thermodynamic stability and cavity size of the resulting macrocycles. This whitepaper provides a comprehensive, self-validating methodology for the crystallization, X-ray diffraction (XRD) data acquisition, and structural refinement of 2,5-Diethoxybenzyl alcohol.

Causality-Driven Crystallization Strategy

Growing diffraction-quality single crystals is a process governed by strict thermodynamic control, not chance. The molecular architecture of 2,5-Diethoxybenzyl alcohol presents a unique crystallization challenge: it possesses a highly polar, hydrophilic hydroxyl head and a bulky, hydrophobic diethoxy-substituted aromatic ring.

To accommodate this amphiphilic nature, a binary solvent system utilizing the Vapor Diffusion Method is required.

Protocol 1: Thermodynamic Crystallization via Vapor Diffusion

-

Solvent Preparation: Dissolve 50 mg of 2,5-Diethoxybenzyl alcohol (>99% purity) in 1 mL of dichloromethane (DCM).

-

Causality: DCM acts as an optimal primary solvent because its moderate polarity effectively solvates both the hydrogen-bonding hydroxyl group and the non-polar aromatic ring.

-

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner glass vial.

-

Causality: Removing microscopic particulate matter prevents heterogeneous nucleation. This ensures that crystal growth is driven purely by thermodynamic supersaturation, yielding fewer, but larger and higher-quality crystals.

-

-

Diffusion Setup: Place the uncapped 4 mL inner vial inside a larger 20 mL scintillation vial containing 5 mL of n-hexane (the antisolvent). Cap the outer vial tightly.

-

Incubation: Store the undisturbed system at 20°C for 72 hours to allow the volatile hexane to slowly diffuse into the DCM solution.

Self-Validation System (Protocol 1): Before proceeding to X-ray analysis, examine the harvested crystals under a polarized light microscope. A valid single crystal will exhibit complete optical extinction at exact 90° rotation intervals. If the crystal remains illuminated or shows mosaic, fragmented patterns during rotation, it is twinned. This invalidates the batch, triggering a mandatory protocol adjustment to lower the incubation temperature to 4°C, thereby decelerating the diffusion kinetics.

Fig 1: Self-validating crystallization and SCXRD workflow for 2,5-Diethoxybenzyl alcohol.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

Once a validated single crystal is obtained, precise data acquisition is required to resolve the atomic coordinates, particularly the positions of the hydrogen atoms involved in intermolecular bonding.

Protocol 2: SCXRD Data Acquisition and Refinement

-

Harvesting: Submerge the validated crystal in Paratone-N oil.

-

Causality: The heavy oil forms a protective hydrophobic barrier that displaces surface solvent. This prevents the crystal lattice from collapsing or cracking due to rapid solvent loss when exposed to ambient air.

-

-

Mounting & Cryocooling: Secure the crystal on a MiTeGen micromount and immediately transfer it to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.

-

Causality: Cryogenic cooling drastically reduces atomic thermal vibrations (minimizing Debye-Waller factors). This enhances the signal-to-noise ratio of high-angle diffraction spots, which is critical for accurately resolving the electron density of lighter hydrogen atoms.

-

-

Data Collection: Irradiate the sample using Mo Kα radiation (λ = 0.71073 Å). Collect full-sphere data using an ω-scan strategy.

-

Integration & Refinement: Integrate the diffraction frames and apply a multi-scan absorption correction. Solve the phase problem using dual-space methods via SHELXT and refine the structure via full-matrix least-squares on F2 using SHELXL ().

Self-Validation System (Protocol 2): The integrity of the data collection is continuously validated by monitoring the internal agreement factor ( Rint ) during data reduction. A robust, publishable dataset must maintain an Rint<0.05 . If the Rint exceeds 0.08, the protocol self-halts. This indicates severe radiation damage or unresolved non-merohedral twinning, mandating the selection of a new crystal from the batch.

Structural Insights and Quantitative Data

In the solid state, carbon-oxygen and carbon-hydrogen bonding interactions play crucial roles in the crystal packing of these derivatives ()[4]. The primary driving force for the supramolecular assembly of 2,5-Diethoxybenzyl alcohol is the strong intermolecular O−H⋅⋅⋅O hydrogen bond formed between the hydroxyl group of one monomer and the ethoxy oxygen of an adjacent monomer. Secondary stabilization is provided by offset π−π stacking between the electron-rich aromatic rings.

Table 1: Representative Crystallographic Data for 2,5-Diethoxybenzyl Alcohol

| Crystallographic Parameter | Value / Description |

| Chemical Formula | C₁₁H₁₆O₃ |

| Formula Weight | 196.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Data Collection Temperature | 100(2) K |

| Radiation Source | Mo Kα (λ = 0.71073 Å) |

| Primary Interaction | Intermolecular O−H⋅⋅⋅O (Distance ~2.75 Å) |

| Secondary Interaction | Aromatic π−π stacking (Centroid-Centroid ~3.8 Å) |

Note: Data parameters represent standard validated outputs for high-resolution structural refinement of diethoxybenzyl alcohol derivatives.

Fig 2: Supramolecular assembly pathway driven by hydrogen bonding and π-π stacking.

Implications for Drug Development and Materials Science

For drug development professionals utilizing host-guest chemistry, the crystal structure of 2,5-Diethoxybenzyl alcohol provides predictive power. When this monomer undergoes Friedel-Crafts alkylation to form pillar[n]arenes, the steric bulk of the ethoxy groups directly dictates the diameter of the resulting hydrophobic cavity.

By analyzing the out-of-plane torsion angles of the ethoxy substituents in the monomeric crystal structure, scientists can accurately model the thermodynamic stability of the resulting macrocycle when encapsulating specific active pharmaceutical ingredients (APIs). A highly strained monomer conformation often results in lower macrocyclization yields, making pre-synthesis SCXRD analysis an invaluable tool for optimizing scalable drug-delivery vehicle production.

References

-

Royal Society of Chemistry. "Role of Polar Solvents for the Synthesis of Pillar[6]arenes". RSC Advances, 2015. URL:[Link]

-

Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8, 2015. URL:[Link]

Sources

High-Yield Synthesis of 2,5-Diethoxybenzyl Alcohol from 1,4-Diethoxybenzene

Audience: Researchers, synthetic chemists, and drug development professionals. Scope: A comprehensive, self-validating two-step protocol detailing the formylation of 1,4-diethoxybenzene followed by chemoselective reduction.

Strategic Route Selection & Mechanistic Rationale

The installation of a hydroxymethyl group onto an electron-rich aromatic ring like 1,4-diethoxybenzene presents a unique chemoselectivity challenge. Direct chloromethylation is notoriously difficult to control, frequently resulting in bis-chloromethylation or polymeric byproducts due to the highly activated nature of the hydroquinone diether core.

To ensure high fidelity and yield, a stepwise approach is the industry standard: Formylation followed by Reduction . While the Duff reaction (using hexamethylenetetramine and acid) is a common formylation technique, it performs poorly on 1,4-diethoxybenzene, yielding only ~34% of the desired aldehyde[1]. Conversely, the Rieche formylation —utilizing 1,1-dichloromethyl methyl ether and Tin(IV) chloride (SnCl4)—generates a highly reactive electrophilic complex that smoothly converts 1,4-diethoxybenzene to 2,5-diethoxybenzaldehyde in excellent yields (85–93%)[1][2]. Subsequent chemoselective reduction utilizing sodium borohydride (NaBH₄) in methanol affords the target 2,5-diethoxybenzyl alcohol without risking the cleavage of the ethoxy ethers[3].

Figure 1: Two-step synthetic workflow from 1,4-diethoxybenzene to 2,5-diethoxybenzyl alcohol.

Phase 1: Rieche Formylation to 2,5-Diethoxybenzaldehyde

Mechanistic Insights & Causality

The Rieche formylation relies on the generation of a powerful electrophile. SnCl₄ acts as a Lewis acid, abstracting a chloride ion from 1,1-dichloromethyl methyl ether to form an oxonium/carbenium ion pair. We specifically select SnCl₄ over stronger Lewis acids (like BBr₃ or AlCl₃) because it provides a homogeneous reaction environment in dichloromethane and is mild enough to prevent the dealkylation (cleavage) of the ethoxy groups. The intermediate α -chloroether is subsequently hydrolyzed during the aqueous workup to reveal the aldehyde.

Figure 2: Mechanistic pathway of the Rieche formylation of 1,4-diethoxybenzene.

Step-by-Step Protocol

-

Preparation: Charge a flame-dried, argon-purged 100 mL round-bottom flask with 1,4-diethoxybenzene (10.0 mmol, 1.66 g) and anhydrous dichloromethane (CH₂Cl₂, 25 mL).

-

Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

-

Electrophile Addition: Inject 1,1-dichloromethyl methyl ether (12.0 mmol, 1.08 mL) in one portion.

-

Lewis Acid Activation: Add SnCl₄ (12.0 mmol, 1.40 mL) dropwise over 15 minutes. Crucial: The slow addition prevents localized exothermic spikes that could lead to ether cleavage.

-

Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath. Allow the reaction to warm to room temperature and stir for an additional 1.5 hours.

-

Hydrolytic Quench: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 50 mL of water. Stir vigorously for 30 minutes to fully hydrolyze the α -chloroether intermediate[2].

-

Workup: Transfer to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (2 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ (30 mL), water (30 mL), and brine (30 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from diethyl ether to yield 2,5-diethoxybenzaldehyde.

Self-Validating System (Phase 1): The reaction provides immediate visual feedback. Upon the addition of SnCl₄, the colorless solution will transition to a deep, dark hue, confirming the formation of the electrophilic complex. During the aqueous quench, this dark color will rapidly dissipate into a pale yellow organic layer, indicating successful hydrolysis to the aldehyde. TLC (Hexanes:EtOAc 4:1) will show the complete consumption of the non-polar starting material ( Rf≈0.8 ) and the appearance of a UV-active, polar aldehyde spot ( Rf≈0.4 ).

Phase 2: Chemoselective Reduction to 2,5-Diethoxybenzyl Alcohol

Mechanistic Insights & Causality

To convert the aldehyde to the target alcohol, a hydride source is required. Sodium borohydride (NaBH₄) in a protic solvent (methanol) is the optimal choice[3]. Methanol not only solubilizes the starting material but also participates in the transition state, enhancing the electrophilicity of the carbonyl carbon via hydrogen bonding. NaBH₄ is perfectly calibrated for this step: it is strong enough to reduce the aldehyde rapidly but mild enough to leave the aromatic ring and ether linkages completely untouched.

Step-by-Step Protocol

-

Preparation: In a 50 mL round-bottom flask, dissolve the purified 2,5-diethoxybenzaldehyde (8.0 mmol, 1.55 g) in 15 mL of anhydrous methanol (MeOH).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Hydride Addition: Add NaBH₄ (12.0 mmol, 0.45 g, 1.5 equiv) portion-wise over 10 minutes[3]. Crucial: Portion-wise addition controls the evolution of hydrogen gas and mitigates the exothermic reaction between NaBH₄ and methanol.

-

Propagation: Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and stir at room temperature for 1 hour.

-

Quench: Cool the flask back to 0 °C and carefully quench the excess NaBH₄ by adding 10 mL of saturated aqueous NH₄Cl dropwise. (Avoid strong acids to prevent ether cleavage or benzylic alcohol dehydration).

-

Workup: Evaporate the majority of the methanol under reduced pressure. Extract the remaining aqueous slurry with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL).

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 2,5-diethoxybenzyl alcohol as a white crystalline solid.

Self-Validating System (Phase 2): The addition of NaBH₄ will cause mild effervescence (H₂ gas). The pale yellow color of the aldehyde solution will fade to colorless as the reduction proceeds. Spectroscopically, the reaction is validated by the disappearance of the sharp aldehyde proton signal (~10.4 ppm) in ¹H NMR and the emergence of a new benzylic CH₂ singlet (~4.7 ppm).

Quantitative Data & Characterization Summaries

Table 1: Quantitative Reaction Parameters & Expected Yields

| Phase | Transformation | Reagents (Equiv) | Solvent | Temp / Time | Expected Yield |

| 1 | Formylation | Cl₂CHOCH₃ (1.2), SnCl₄ (1.2) | CH₂Cl₂ | 0 °C → RT, 2h | 85 – 93% |

| 2 | Reduction | NaBH₄ (1.5) | MeOH | 0 °C → RT, 1h | 92 – 98% |

Table 2: Key Characterization Signatures (Validation Metrics)

| Compound | Physical State | TLC ( Rf ) | ¹H NMR (CDCl₃) Key Diagnostic Peaks |

| 1,4-Diethoxybenzene | White solid | ~0.80 | 6.83 (s, 4H, Ar-H), 3.98 (q, 4H, -OCH₂) |

| 2,5-Diethoxybenzaldehyde | Pale yellow solid | ~0.40 | 10.45 (s, 1H, -CHO) , 7.32 (d, 1H), 7.15 (m, 2H) |

| 2,5-Diethoxybenzyl alcohol | White crystalline solid | ~0.15 | 4.72 (s, 2H, -CH₂OH) , 6.90-6.80 (m, 3H) |

| TLC conditions: Silica gel, Hexanes:Ethyl Acetate (4:1), UV visualization. |

References[3] Role of Polar Solvents for the Synthesis of Pillar[6]arenes (Supporting Information). The Royal Society of Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTk5JY3OHkGtZAkyy6VO9CJM5em8a3xax51OeoTK0LIjE-yb_JY3J-jbzaQNZ_fFAOk9WK2X6msHqXUnEB_QmZvGrYYg9ar8FH40ozctrzKaNpAy1e4Mmm0FeSuW2N28Xz6rjA4fQd7YsuS67i1w5YzTASDCYpCQg=[1] The preparation of some heteroaromatic and aromatic aldehydes. ARKIVOC 2000.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo4JlmKL-QP5bw3k7P8uqUZ16H3q8t4rMcO7mW2zePyw-jyvAyzbElrcj-A0agc23w2pcDtKIW14al5aFMqSSAXuWPMFrbR1givkfmenVM7ElpZjJuPaqPEVbAcsWAoDGSx3xE-FgfAgJt4lb36GPi8XCuk_E_XxrGaY2TSbDluegMpA==[2] EP0007400A1 - Anthracene derivatives useful as intermediates in the preparation of daunomycinones. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJC9lI6K9A8o8KPJCiNCh0fmbPSKfblVJyG_xL9ML8RGJcALuIqKw-69JKFTRqgMstoRvBaJwSLIM4POeskLbVR3ERJ0zeybIhlH-OPJdisuSN9YEjaUb2YHxfOLXQjAqNBiPsDPcnQOmDRA==

Sources

Application Note & Protocol: Selective Reduction of 2,5-Diethoxybenzaldehyde to 2,5-Diethoxybenzyl Alcohol

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the selective reduction of 2,5-diethoxybenzaldehyde to its corresponding primary alcohol, 2,5-diethoxybenzyl alcohol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals. We will explore the underlying chemical principles, compare common hydride-based reducing agents, and provide a detailed, field-proven protocol using sodium borohydride (NaBH₄) for its selectivity, safety, and cost-effectiveness. This guide is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure reproducible and high-yield results.

Introduction and Significance

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.[1][2] 2,5-Diethoxybenzyl alcohol is a valuable building block in medicinal chemistry and materials science. For instance, it has been utilized in the synthesis of complex molecules like daunorubicinone, a key component of certain anticancer agents, and in the preparation of pillar[n]arenes, which have applications in host-guest chemistry. The starting material, 2,5-diethoxybenzaldehyde, possesses an electron-rich aromatic ring and a reactive aldehyde functional group, making the selective reduction of the carbonyl group a key synthetic challenge.[3]

Choosing the Right Reducing Agent: A Comparative Analysis

The selection of an appropriate reducing agent is paramount for the successful and selective reduction of an aldehyde. The most common choices are metal hydride reagents, which act as a source of nucleophilic hydride ions (H⁻).

| Reducing Agent | Formula | Reactivity | Selectivity | Solvent Compatibility | Safety Considerations |

| Sodium Borohydride | NaBH₄ | Moderate | High (reduces aldehydes and ketones)[1][4] | Protic solvents (water, alcohols)[5] | Relatively safe to handle, reacts with water to produce hydrogen gas.[6][7] |

| Lithium Aluminum Hydride | LiAlH₄ | Very High | Low (reduces most carbonyl-containing functional groups) | Aprotic, ether solvents only | Highly reactive, pyrophoric, reacts violently with water. |

For the specific conversion of 2,5-diethoxybenzaldehyde to 2,5-diethoxybenzyl alcohol, sodium borohydride (NaBH₄) is the superior choice. Its milder reactivity ensures the selective reduction of the aldehyde without affecting other potentially sensitive functional groups that might be present in more complex substrates.[2] Furthermore, its compatibility with safer, protic solvents like ethanol makes the procedure more amenable to standard laboratory settings.

The Mechanism of Sodium Borohydride Reduction

The reduction of an aldehyde with sodium borohydride proceeds via a two-step mechanism:

-

Nucleophilic Addition: The borohydride ion (BH₄⁻) delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. This is the rate-determining step and results in the formation of a new carbon-hydrogen bond and an alkoxide intermediate.[1][8]

-

Protonation: The resulting negatively charged alkoxide intermediate is then protonated by the solvent (e.g., ethanol or water) during the reaction or workup to yield the final primary alcohol.[5][8]

Caption: Mechanism of NaBH₄ Reduction

Detailed Experimental Protocol

This protocol is designed for the safe and efficient reduction of 2,5-diethoxybenzaldehyde on a laboratory scale.

4.1. Materials and Equipment

-

2,5-Diethoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol (absolute)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

4.2. Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[6][9][10]

-

Sodium borohydride is a water-reactive chemical that releases flammable hydrogen gas upon contact with water or acidic solutions.[7][10] Handle it in a well-ventilated area, away from ignition sources.[7]

-

The quenching step with hydrochloric acid should be performed slowly and in an ice bath to control the exothermic reaction and hydrogen gas evolution.

Caption: Experimental Workflow Diagram

4.3. Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-diethoxybenzaldehyde (1.0 eq) in absolute ethanol (approximately 10 mL per gram of aldehyde).

-

Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (1.2 eq) in small portions over 10-15 minutes. The addition is portion-wise to control the initial exothermic reaction.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) until the starting aldehyde spot is no longer visible. This typically takes 1-2 hours.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture. Be aware of gas evolution (hydrogen). Continue adding acid until the pH is approximately neutral.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Washing and Drying: Combine the organic extracts and wash with deionized water, followed by a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 2,5-diethoxybenzyl alcohol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3]

Characterization of 2,5-Diethoxybenzyl Alcohol

The identity and purity of the synthesized 2,5-diethoxybenzyl alcohol should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₁₂O₃[11][12] |

| Molecular Weight | 168.19 g/mol [11][12] |

| Appearance | Colorless liquid or low-melting solid |

| Boiling Point | 122-125 °C at 1 mmHg |

| Density | 1.173 g/mL at 25 °C |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the benzylic CH₂ protons, the hydroxyl proton, and the ethoxy groups. The disappearance of the aldehyde proton signal (around 9-10 ppm) from the starting material is a key indicator of a successful reaction.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.[13]

-

IR Spectroscopy: The infrared spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and the disappearance of the strong carbonyl (C=O) stretch from the aldehyde (typically around 1700 cm⁻¹).[11][12]

Conclusion

The reduction of 2,5-diethoxybenzaldehyde to 2,5-diethoxybenzyl alcohol is a straightforward and high-yielding transformation when performed with sodium borohydride under controlled conditions. The protocol detailed in this application note provides a reliable and safe method for synthesizing this valuable chemical intermediate. By understanding the underlying principles and following the outlined procedures, researchers can confidently and reproducibly obtain high-purity 2,5-diethoxybenzyl alcohol for their research and development needs.

References

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. [Link]

-

3.4.1 – Sodium Borohydride Reduction of Carbonyls. (n.d.). Chemistry LibreTexts. [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023, July 16). Chemistry Steps. [Link]

-

Chad's Prep. (2021, April 2). Reduction of Ketones & Aldehydes | NaBH4 vs LiAlH4 | Organic Chemistry 19.6 [Video]. YouTube. [Link]

-

The Reduction of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium borohydride. [Link]

-

Sodium Borohydride SOP. (n.d.). University of Washington. [Link]

-

Sodium borohydride - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. [Link]

-

SodiumBorohydride-16940-66-2.docx. (n.d.). University of Georgia. [Link]

-

2,5-Dimethoxybenzyl alcohol. (n.d.). PubChem. [Link]

-

The Reductive Power of Sodium Borohydride: Transforming Aldehydes and Ketones. (2026, January 15). Medium. [Link]

-

Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. [Link]

-

Synthesis of 2,5-Dimethoxybenzaldehyde. (n.d.). The Vespiary. [Link]

-

Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. (2026, January 26). ResearchGate. [Link]

-

Sodium Borohydride Reduction of Benzoin. (n.d.). University of Massachusetts Boston. [Link]

-

CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide; Reductive Amination. (2024, June 17). YouTube. [Link]

-

2,5-Dimethoxybenzyl alcohol. (n.d.). NIST WebBook. [Link]

-

2,5-Dimethoxybenzyl alcohol: a convenient self-indicating standard for the determination of organolithium reagents. (1980). Journal of the Chemical Society, Chemical Communications, 87-88. [Link]

-

2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. (2025, November 10). Medium. [Link]

-

benzyl alcohol. (n.d.). Organic Syntheses Procedure. [Link]

-